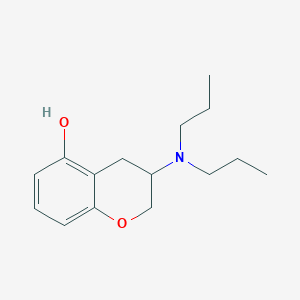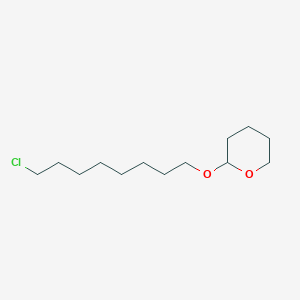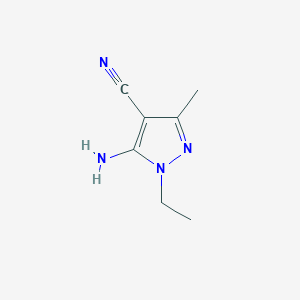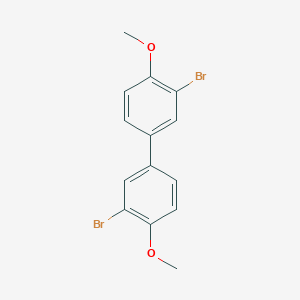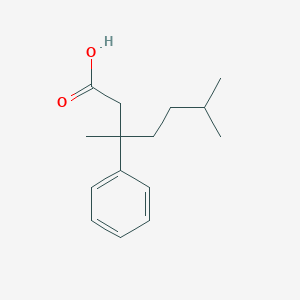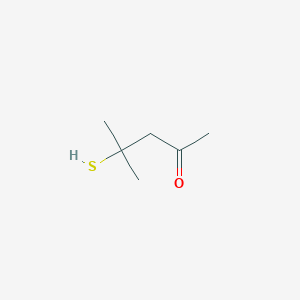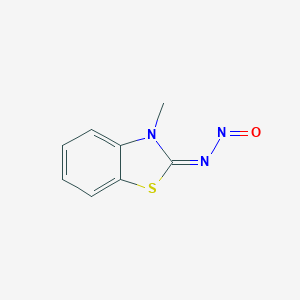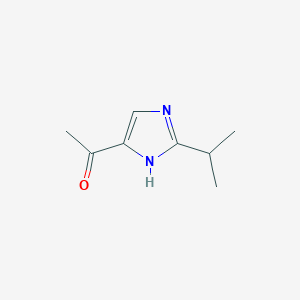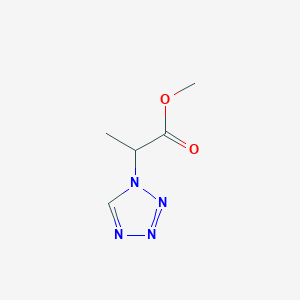
Methyl 2-(1H-tetrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-tetrazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is commonly used as a building block in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1H-tetrazol-1-yl)propanoate is not well understood. However, it has been reported that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-(1H-tetrazol-1-yl)propanoate reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(1H-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. Additionally, it has been shown to exhibit antioxidant properties and protect against oxidative stress. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate. One of the most significant areas of research is the development of new drugs based on this compound. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for more studies on the potential toxicity of this compound and the appropriate safety measures that should be taken when working with it.
Conclusion:
In conclusion, Methyl 2-(1H-tetrazol-1-yl)propanoate is a tetrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential use in the development of new drugs. The synthesis method of Methyl 2-(1H-tetrazol-1-yl)propanoate is simple and inexpensive, making it readily available for research purposes. However, appropriate safety measures should be taken when working with this compound due to its potential toxicity. There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate, including the development of new drugs, further understanding of its mechanism of action, and studies on its potential toxicity.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-tetrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that Methyl 2-(1H-tetrazol-1-yl)propanoate possesses anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
103557-29-5 |
|---|---|
Nombre del producto |
Methyl 2-(1H-tetrazol-1-yl)propanoate |
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
Clave InChI |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
SMILES canónico |
CC(C(=O)OC)N1C=NN=N1 |
Sinónimos |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

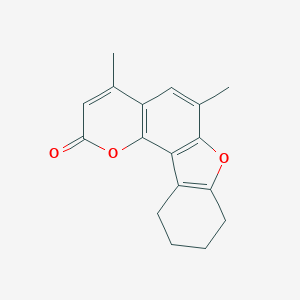

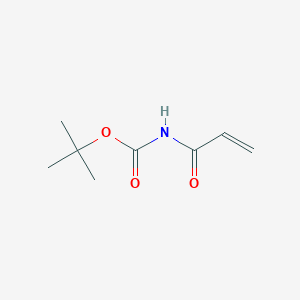
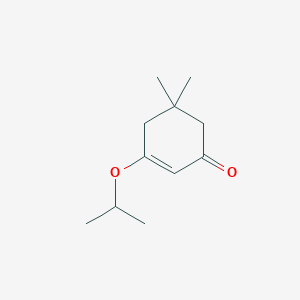
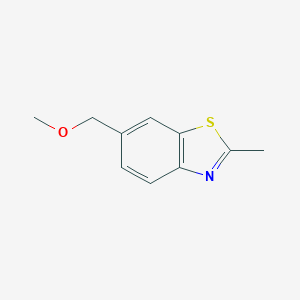
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
